Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Overview
Description
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a chemical compound with the molecular formula C11H11NO4 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO4/c1-2-15-11(14)7-3-4-8-9(5-7)16-6-10(13)12-8/h3-5H,2,6H2,1H3,(H,12,13) . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . Its molecular weight is 221.21 . The SMILES string representation of this compound is O=C(OCC)C1=CC=C(SC2)C(NC2=O)=C1 .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is involved in various synthetic processes. For instance, the reaction of similar ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride results in the formation of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, as confirmed by X-ray analysis and NMR spectroscopy (Štefanić et al., 2001). Additionally, the synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives has been achieved through condensation processes, offering a pathway to obtain these compounds in satisfactory yields (Mayer et al., 2001).
Chemical Reactivity and Applications
This compound exhibits interesting reactivity patterns, making it useful in various chemical syntheses. For example, a four-step synthesis of ethyl 3,4-dihydro-4-tosyl-2H-1,4-benzoxazine-3-carboxylate from related acetals has been described (Bartsch, 1987). Moreover, its reaction with certain binucleophiles has been studied, leading to the formation of complex products confirmed by X-ray analysis (Kobelev et al., 2020).
Potential in Medicinal Chemistry
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate derivatives have shown promising applications in medicinal chemistry. For instance, a hybrid 'flow and batch' method was used to synthesize libraries of substituted 3,4-dihydro-2H-benzo[b][1,4]oxazinones, which were screened against various cancer cell lines. Some derivatives displayed significant cytotoxicity, indicating their potential as lead compounds in cancer treatment (Lin et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-15-11(14)7-3-4-8-9(5-7)16-6-10(13)12-8/h3-5H,2,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGBQEHYAMKOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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